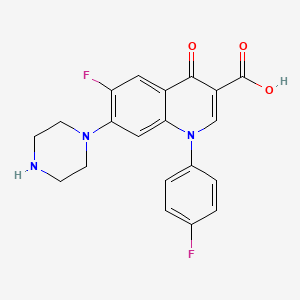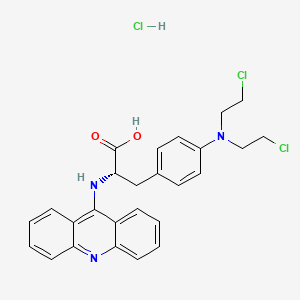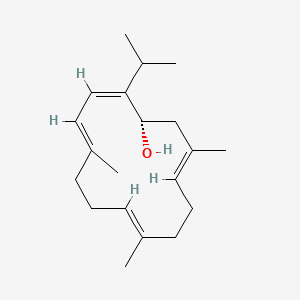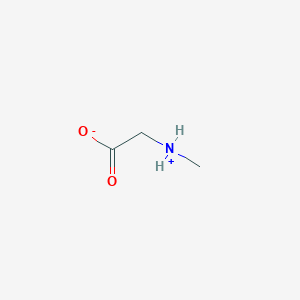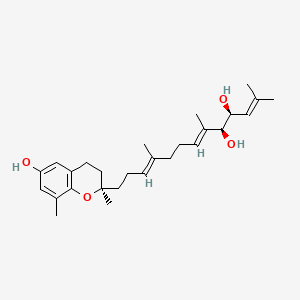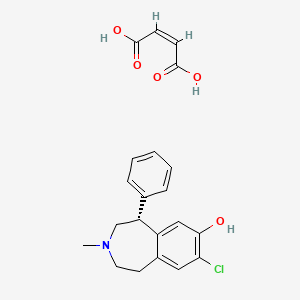
Sch-23390 maleate
Overview
Description
Sch-23390 maleate, also known as halobenzazepine, is a synthetic compound that acts as a potent and selective dopamine D1-like receptor antagonist . It has Ki values of 0.2 nM and 0.3 nM for the D1 and D5 receptor subtypes, respectively . It also binds with high affinity to the 5-HT2 and 5-HT1C serotonin receptor subtypes .
Molecular Structure Analysis
The molecular formula of Sch-23390 maleate is C21H22ClNO5 . It has a molecular weight of 403.860 . The exact mass is not provided in the search results.Scientific Research Applications
D1 Dopamine Receptor Antagonist
SCH-23390 maleate is a selective D1 dopamine receptor antagonist . It has a high binding capacity towards the D1 receptor, which plays a crucial role in the central nervous system, influencing cognition, voluntary movement, motivation, punishment, and reward.
5-HT2C Receptor Agonist
SCH-23390 maleate is a potent and high efficacy human 5-HT2C receptor agonist . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is involved in a variety of behaviors, including appetite, mood, anxiety, and perception of pain.
5-HT2 and 5-HT1C Receptors
In addition to the 5-HT2C receptor, SCH-23390 maleate also binds with high affinity to the 5-HT2 and 5-HT1C receptors . These receptors are also part of the serotonin receptor family and play a role in a variety of physiological and neurological processes.
Inhibition of GIRK Channels
SCH-23390 maleate inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels . GIRK channels are involved in reducing the activity of neurons, and their inhibition can lead to increased neuronal activity.
Anti-stereotypic Effect
SCH-23390 maleate is known to possess an anti-stereotypic effect . This means it can reduce repetitive, stereotyped behaviors, which are often seen in disorders such as autism and obsessive-compulsive disorder.
Cataleptogenic Effect
SCH-23390 maleate has a cataleptogenic effect . Catalepsy is a state of immobility and muscular rigidity, often seen in Parkinson’s disease. This suggests that SCH-23390 maleate could be used in research related to Parkinson’s disease.
Role in Sensitization Studies
SCH-23390 maleate has been used for intraperitoneal injection into experimental rats to study the role of the D1 receptor in sensitization . Sensitization is a non-associative learning process in which repeated administration of a stimulus results in the progressive amplification of a response.
Learning Ability Studies in Fish
SCH-23390 maleate has been used as an antagonist of the D1 receptor to study its effect on learning ability in fish . This suggests that it could be used in a wide range of animal models to study learning and memory.
Mechanism of Action
Target of Action
SCH-23390 maleate, also known as halobenzazepine, is a synthetic compound that primarily targets dopamine D1-like receptors . It acts as a potent and selective antagonist of the D1 and D5 receptors, with Kis of 0.2 nM and 0.3 nM, respectively . Additionally, it has been found to be a high efficacy human 5-HT2C receptor agonist .
Mode of Action
SCH-23390 maleate interacts with its targets by binding to the D1-like receptors, thereby inhibiting the actions of dopamine . It also binds with high affinity to the 5-HT2 and 5-HT1C receptors . Furthermore, it inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels .
Biochemical Pathways
The primary biochemical pathways affected by SCH-23390 maleate involve dopamine and serotonin signaling. By acting as an antagonist at D1-like receptors, it modulates dopaminergic neurotransmission . Its agonistic action at the 5-HT2C receptor suggests a role in serotonin signaling . The inhibition of GIRK channels indicates an influence on potassium ion flux across the cell membrane .
Result of Action
The molecular and cellular effects of SCH-23390 maleate’s action primarily involve modulation of neurotransmission. By antagonizing D1-like receptors, it can alter dopamine signaling, which may influence behaviors such as locomotion . Its agonistic action at 5-HT2C receptors and inhibition of GIRK channels further suggest a complex interplay of effects at the cellular level .
Safety and Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHVSEXHEAUJBT-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sch-23390 maleate | |
CAS RN |
87134-87-0 | |
| Record name | (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87134-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH 23390 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087134870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH-23390 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T51J24N1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



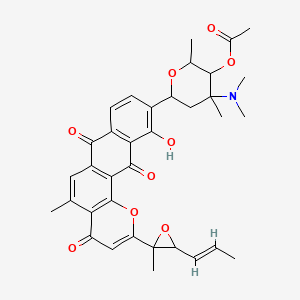
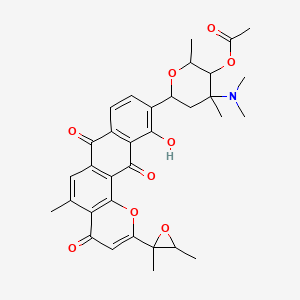
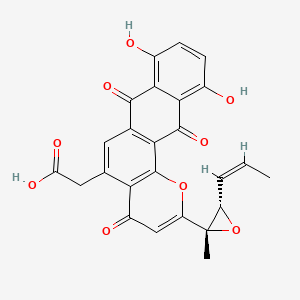
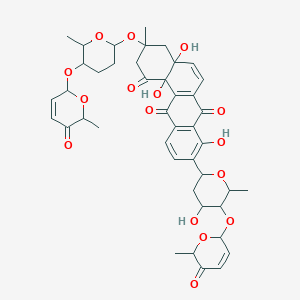
![9-(5,14-Dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1681452.png)


